molecular formula C11H12ClNO B13220211 6-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one

6-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B13220211
M. Wt: 209.67 g/mol
InChI Key: ZGVWBQBTNDURHR-UHFFFAOYSA-N
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Description

6-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes a chlorine atom and three methyl groups attached to the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one can be achieved through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions in methanol . This method yields the desired indole compound with good efficiency.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization and chromatography to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction involves replacing one atom or group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated indole compounds.

Scientific Research Applications

6-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Indole-2-carboxylic acid: Used in the synthesis of pharmaceuticals.

    5-chloro-2-methylindole: A compound with similar structural features but different functional groups.

Uniqueness

6-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one stands out due to its unique combination of chlorine and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

6-chloro-3,3,7-trimethyl-1H-indol-2-one

InChI

InChI=1S/C11H12ClNO/c1-6-8(12)5-4-7-9(6)13-10(14)11(7,2)3/h4-5H,1-3H3,(H,13,14)

InChI Key

ZGVWBQBTNDURHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)C2(C)C)Cl

Origin of Product

United States

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